molecular formula C6H6BrN3O B15363736 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde

3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B15363736
M. Wt: 216.04 g/mol
InChI Key: DHWGMFHBRONEGR-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde is a chemical compound characterized by its bromine and cyclopropyl groups attached to a triazole ring, with a carboxaldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with bromoform in the presence of a strong base, followed by cyclization and oxidation steps to introduce the carboxaldehyde group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple stages, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde can undergo various chemical reactions, including:

  • Oxidation: The carboxaldehyde group can be further oxidized to a carboxylic acid.

  • Reduction: The bromine atom can be reduced to form a corresponding bromide.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid.

  • Reduction: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-bromide.

  • Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring can interact with enzymes and receptors, leading to biological effects. The carboxaldehyde group can form Schiff bases with amino groups, which can further modulate biological activity.

Comparison with Similar Compounds

  • 3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of cyclopropyl.

  • 3,5-Dibromo-1H-1,2,4-triazole: Contains two bromine atoms instead of one.

  • 3-Bromo-1H-1,2,4-triazole: Lacks the cyclopropyl group.

Uniqueness: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde is unique due to the presence of both the cyclopropyl group and the carboxaldehyde group, which can lead to distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C6H6BrN3O/c7-6-8-5(3-11)10(9-6)4-1-2-4/h3-4H,1-2H2

InChI Key

DHWGMFHBRONEGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NC(=N2)Br)C=O

Origin of Product

United States

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